molecular formula C11H11F3N4O3 B3335990 N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate) CAS No. 1609404-16-1

N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)

Cat. No.: B3335990
CAS No.: 1609404-16-1
M. Wt: 304.23 g/mol
InChI Key: ATLYVVZSQPRFHS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate) (CAS RN: 1262774-62-8) is a bis(trifluoroacetate) salt with a molecular framework comprising a 1,2,4-oxadiazole ring substituted at the 3-position with a pyridinyl group and a methylamine moiety at the 5-position (). The trifluoroacetate counterions enhance solubility in polar solvents, making it suitable for pharmaceutical applications. Its purity is reported at 95%, and it is cataloged under MFCD26959352.

Properties

IUPAC Name

N-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.C2HF3O2/c1-10-6-8-12-9(13-14-8)7-2-4-11-5-3-7;3-2(4,5)1(6)7/h2-5,10H,6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLYVVZSQPRFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CC=NC=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609404-16-1
Record name 1,2,4-Oxadiazole-5-methanamine, N-methyl-3-(4-pyridinyl)-, 2,2,2-trifluoroacetate (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609404-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate) (CAS: 1262774-62-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant research findings.

PropertyValue
Molecular FormulaC11H11F6N4O3
Molecular Weight418.252 g/mol
Purity95%
CAS Number1262774-62-8
InChI KeyCBAQQTPYHLDHGD-UHFFFAOYSA-N

Synthesis and Structural Characteristics

The synthesis of N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate) involves the formation of an oxadiazole ring linked to a pyridine moiety. This structural combination is hypothesized to contribute to its biological activity, particularly in targeting specific enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds similar to N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine have shown promising results in inhibiting cancer cell proliferation in vitro. The compound's mechanism of action may involve the inhibition of specific signaling pathways associated with cancer cell growth.

A notable study reported that oxadiazole derivatives exhibit selective inhibition against certain cancer cell lines without significant cytotoxicity at high concentrations. For example, in assays conducted on PC3 cells (prostate cancer), these compounds demonstrated effective inhibition of SRE.L activity while maintaining low cytotoxicity levels up to 100 µM .

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Histone Deacetylase Inhibition : Some oxadiazole derivatives have been identified as selective inhibitors of HDAC6, a target implicated in cancer progression and neurodegenerative diseases .
  • Cell Signaling Pathways : The compound may modulate pathways involved in cell proliferation and apoptosis by interacting with G-protein coupled receptors (GPCRs) or other signaling molecules .

Case Studies

Several case studies have been conducted to assess the efficacy of oxadiazole-based compounds:

  • Study on Antiproliferative Effects :
    • A series of oxadiazole derivatives were synthesized and tested for their antiproliferative effects against various cancer cell lines.
    • Results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting potent anticancer activity .
  • Mechanistic Studies :
    • Research focusing on the hydrolysis mechanisms of oxadiazoles provided insights into their stability and reactivity under physiological conditions. This understanding is crucial for optimizing their design for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. The incorporation of the pyridine ring in N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate) enhances its interaction with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing oxadiazole and pyridine moieties have been reported to possess antibacterial and antifungal properties. This makes N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate) a candidate for further investigation as a novel antimicrobial agent .

Neurological Applications
There is emerging evidence that oxadiazole derivatives can act as neuroprotective agents. The ability of N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate) to cross the blood-brain barrier could make it a valuable compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Fluorescent Materials
The unique chemical structure of N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate) allows for potential applications in the development of fluorescent materials. Research into similar compounds has shown their utility in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their photophysical properties .

Polymer Chemistry
The compound can be utilized as a building block in polymer synthesis, particularly in creating polymers with enhanced thermal stability and mechanical properties. Its trifluoroacetate groups may contribute to improved solubility and processability in various solvents .

Biological Research

Biochemical Assays
N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate) can be employed in biochemical assays to study enzyme inhibition or receptor binding activities. The compound's ability to interact with specific biomolecules makes it a useful tool for elucidating biological pathways and mechanisms .

Drug Development
As a derivative of known pharmacophores, this compound serves as a lead structure for drug development. Its modifications can lead to the synthesis of analogs with improved efficacy and reduced toxicity profiles, paving the way for new therapeutic agents .

Comparison with Similar Compounds

Structural Analogs with 1,2,4-Oxadiazole Cores

Table 1: Key Structural and Functional Differences
Compound Name Substituents on Oxadiazole Counterion/Salt Notable Features Reference
Target Compound 3-(4-pyridinyl), 5-(methylamine) Bis(trifluoroacetate) High polarity, enhanced solubility
PSN375963 3-(4-butylcyclohexyl) None (neutral compound) Lipophilic; GPCR ligand activity
PSN632408 3-(4-pyridinyl), 5-(methoxypiperidine) tert-Butyl ester Ester group reduces aqueous solubility
Fluorochem Compound 1 (1-[5-(2-furanyl)-...]) 3-(2-furanyl) Hydrochloride Furanyl group may alter receptor binding

Key Observations :

  • The target compound ’s pyridinyl group and trifluoroacetate salt contrast with PSN375963’s lipophilic butylcyclohexyl substituent, suggesting divergent pharmacokinetic profiles.
  • Compared to PSN632408’s tert-butyl ester, the trifluoroacetate salt likely improves solubility for in vitro assays .

Pyridinyl-Containing Derivatives

Pyridinyl groups are critical for receptor interactions. For example:

  • PSN632408 incorporates a pyridinyl-oxadiazole scaffold but modifies the 5-position with a methoxypiperidine-tert-butyl ester, reducing polarity compared to the target compound’s methylamine .
  • Fluorochem Compound 11 (2-oxo-1,2-dihydro-4-quinolinecarboxylic acid hydrate) shares aromatic nitrogen heterocycles but lacks the oxadiazole ring, limiting structural overlap .

Trifluoroacetate Salts vs. Other Counterions

Table 2: Counterion Effects on Solubility and Stability
Compound Class Counterion Solubility Profile Stability Considerations Example Compounds
Bis(trifluoroacetate) salts Trifluoroacetate High in polar solvents Acid-sensitive; hygroscopic Target compound , Ethyl-2,3-dihydro-isoindole
Hydrochloride salts Chloride Moderate in water Stable under acidic conditions Fluorochem Compound 1
Sulfate salts Sulfate Variable May form hydrates Fluorochem Compound 4

Key Insights :

  • Trifluoroacetate salts generally offer superior solubility in organic solvents compared to hydrochlorides but may degrade under basic conditions .
  • The target compound’s bis(trifluoroacetate) form provides charge balance and solubility advantages over mono-salts like hydrochlorides .

Functional Group Variations in Fluorochem’s Portfolio

Fluorochem’s listed compounds () highlight diverse nitrogen-containing heterocycles:

  • Methylbenzofurans and Piperazines (e.g., Compounds 7, 5): These emphasize alternative scaffolds for receptor targeting, contrasting with the target compound’s focus on oxadiazole-mediated interactions.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate), and what are the critical purification steps?

  • The compound can be synthesized via a multi-step procedure involving cyclization of thiosemicarbazide precursors to form the 1,2,4-oxadiazole ring, followed by alkylation and counterion exchange. Key steps include:

  • Oxadiazole formation : Use of K₂CO₃ as a base in DMF to facilitate cyclization, as seen in analogous oxadiazole syntheses .
  • Trifluoroacetate salt formation : Treatment with trifluoroacetic acid (TFA) during purification to replace volatile counterions, ensuring stability and solubility for biological assays .
    • Critical purification involves reverse-phase HPLC (e.g., Chromolith columns) to remove unreacted intermediates and by-products .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • 1H/13C/19F-NMR : Assign peaks for the pyridinyl group (~8.5 ppm for aromatic protons), oxadiazole-linked methylene (~4.2 ppm), and trifluoroacetate counterions (-75 ppm in 19F-NMR) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with fluorine and nitrogen content .
  • FT-IR : Validate the presence of oxadiazole (C=N stretch ~1600 cm⁻¹) and trifluoroacetate (C=O stretch ~1670 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during oxadiazole ring formation?

  • Solvent and base selection : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis) and use Cs₂CO₃ instead of K₂CO₃ for higher reactivity in heterogeneous conditions .
  • Microwave-assisted synthesis : Shorten reaction times (e.g., 30 minutes at 120°C) to improve yield and reduce decomposition, as demonstrated in Ugi-Zhu reactions for related heterocycles .
  • In situ monitoring : Use LC-MS to track intermediates and adjust stoichiometry dynamically .

Q. How do trifluoroacetate counterions interfere with biological assays, and what mitigation strategies exist?

  • Artifacts in cell-based assays : TFA can alter pH or inhibit enzymes. Replace counterions via ion-exchange chromatography (e.g., using acetate or hydrochloride salts) .
  • LC-MS interference : TFA suppresses ionization. Use formic acid in mobile phases or employ post-column neutralization for sensitive detection .

Q. What methods resolve discrepancies in NMR data when the compound is formulated in complex matrices (e.g., lipid nanoparticles)?

  • DOSY NMR : Differentiate signals from the compound and matrix components based on diffusion coefficients .
  • Selective excitation pulses : Suppress lipid signals (e.g., using presaturation in 1H-NMR) to isolate the compound’s spectral features .

Methodological Challenges in Application Studies

Q. How to design structure-activity relationship (SAR) studies for derivatives targeting kinase inhibition?

  • Core modifications : Replace the pyridinyl group with quinoline (enhanced π-stacking) or morpholinooxazole (improved solubility) to probe binding pocket interactions .
  • Counterion variation : Compare trifluoroacetate with mesylate or tosylate salts to assess ion-pairing effects on membrane permeability .

Q. What protocols validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–9 buffers at 37°C for 24 hours, monitoring degradation via UPLC-PDA. Oxadiazole rings are prone to hydrolysis at acidic pH, requiring stabilization with enteric coatings .
  • Light stability : Assess photodegradation under ICH Q1B guidelines using a xenon lamp, as trifluoroacetate may generate radicals under UV exposure .

Data Contradiction Analysis

Q. How to address conflicting IC₅₀ values in enzymatic vs. cell-based assays?

  • Counterion interference : Trifluoroacetate may chelate metal ions in enzymatic assays (e.g., kinases requiring Mg²⁺). Validate with alternative salts .
  • Membrane permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cellular uptake discrepancies with logP values .

Q. Why might X-ray crystallography fail to resolve the compound’s binding mode despite high affinity?

  • Flexible oxadiazole linker : Employ molecular dynamics simulations to identify dominant conformers and guide co-crystallization with stabilizing additives (e.g., PEG 3350) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)
Reactant of Route 2
Reactant of Route 2
N-methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate)

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